Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Description
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a specialized organic compound featuring a central carbon atom substituted with a cyano group (-CN), a 2-fluorophenyl ring, a methyl group (-CH₃), and an ethyl ester moiety. The fluorine atom introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions or stabilize transition states in synthetic pathways.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-11(15)12(2,8-14)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUZMQCSIBDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189176 | |
| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-64-5 | |
| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-cyano-2-fluoro-α-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Acylation via Trifluoroacetyl Chloride Intermediates
A pivotal approach involves the use of trifluoroacetyl chloride derivatives to introduce the cyano and fluorophenyl groups. As demonstrated in patent CN114956969A, trifluoroacetyl chloride reacts with vinyl ethers in the presence of organic bases like N-methylmorpholine or N-methylimidazole to form β-keto esters. Adapting this methodology, ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate can be synthesized via a three-step process:
Formation of the Keto-Ester Backbone :
Trifluoroacetyl chloride reacts with 2-fluorophenyl vinyl ether under controlled temperatures (0–10°C) in dichloromethane or dichloroethane. The organic base sequesters HCl, shifting equilibrium toward product formation.
$$
\text{CF}3\text{COCl} + \text{CH}2=\text{CHO-C}6\text{H}4\text{F} \xrightarrow{\text{Base}} \text{CF}3\text{C(O)OCH}2\text{CH}2\text{O-C}6\text{H}_4\text{F} + \text{HCl}
$$Cyano Group Introduction :
The keto intermediate undergoes nucleophilic substitution with cyanide sources (e.g., TMSCN or KCN) in polar aprotic solvents. The methyl group is introduced via alkylation with methyl iodide or dimethyl sulfate.Esterification :
Final esterification with ethanol in acidic conditions yields the target compound.
Key Advantages:
Knoevenagel Condensation for Cyano-Methyl Integration
An alternative route employs Knoevenagel condensation between 2-fluorobenzaldehyde and ethyl cyanoacetate. This method, widely used for α-cyano esters, is modified to incorporate the methyl group:
Aldol Condensation :
2-Fluorobenzaldehyde reacts with ethyl cyanoacetate in the presence of ammonium acetate, forming an α,β-unsaturated nitrile.
$$
\text{C}6\text{H}4\text{F-CHO} + \text{NC-CH}2\text{COOEt} \xrightarrow{\text{NH}4\text{OAc}} \text{C}6\text{H}4\text{F-CH=C(CN)COOEt}
$$Methylation :
The double bond is hydrogenated, followed by methyl group introduction via Grignard reagent (CH₃MgBr) or Friedel-Crafts alkylation.
Challenges:
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from Sigma-Aldrich and patent CN114956969A highlight the critical role of solvent-base systems:
| Parameter | Dichloroethane + N-Methylmorpholine | THF + Triethylamine |
|---|---|---|
| Yield (%) | 99 | 85 |
| Purity (GC, %) | 99.5 | 92 |
| Reaction Time (h) | 1–3 | 4–6 |
| Base Recovery | 95% via aqueous extraction | <50% |
N-Methylmorpholine’s low toxicity and high recoverability (>95% via water washing) make it superior to pyridine or triethylamine, which pose health risks and complicate purification.
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Production
Process Economics
CymitQuimica lists the compound at €1,480/500 mg , reflecting high synthesis costs due to fluorinated reagents. Scaling the patent’s method reduces expenses by:
- Solvent Recycling : Dichloroethane recovery lowers raw material costs by 30%.
- Base Reuse : N-Methylmorpholine’s aqueous solubility enables >90% recovery, cutting waste disposal fees.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities but differ in substituents, ester groups, or functional groups (Table 1):
Table 1: Comparison of Structural Analogues
Electronic and Steric Effects
- Fluorine vs. Cyano Substituents: The 2-fluorophenyl group in the target compound provides strong electron-withdrawing effects compared to the 4-cyanophenyl group in Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This difference may influence acidity at the α-carbon or regioselectivity in reactions .
- Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 2-(4-cyanophenyl)-2-methylpropanoate), impacting bioavailability or synthetic utility .
Functional Reactivity
- Electrophilic Reactivity: The cyano group in the target compound may act as an electron-deficient site for nucleophilic attacks, similar to Ethyl 2-(2-cyanophenyl)acetate. However, the fluorine atom could further polarize the molecule, accelerating such reactions .
Biological Activity
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various applications in biological research and medicine.
- Molecular Formula : C11H10FNO2
- Molecular Weight : 219.21 g/mol
- Structure : The compound features a cyano group and a fluorophenyl moiety, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The cyano group can act as an electrophile, facilitating nucleophilic attacks that lead to the formation of diverse derivatives.
- Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed, yielding corresponding carboxylic acids.
- Reduction : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
These reactions enable the compound to interact with specific molecular targets, modulating enzyme and receptor activities, which can lead to various biological effects.
Anticancer Properties
This compound has been explored for its potential anticancer activity. Studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
Research has also suggested that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HT-29 | 30 | Cell cycle arrest |
- Anti-inflammatory Assay :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Applications in Research
This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its bioactive properties make it a candidate for further research into new therapeutic agents targeting cancer and inflammatory diseases.
Q & A
Q. How can the synthesis of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate be optimized to achieve high yield and purity?
Methodological Answer:
- Reagent Selection : Use thionyl chloride (SOCl₂) for esterification, as demonstrated in analogous ester syntheses where SOCl₂ efficiently activates carboxylic acids .
- Solvent and Base : Employ dimethylformamide (DMF) with sodium hydride (NaH) to stabilize intermediates and drive the reaction to completion, as shown in the synthesis of structurally similar esters .
- Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity product, a method validated for related esters .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize reaction time/temperature (e.g., reflux at 80°C for 2 hours) .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the fluorophenyl group, cyano substituent, and ester linkage. Compare chemical shifts with analogous fluorinated esters (e.g., Ethyl 4-chloro-2-fluorophenylacetate) .
- Infrared Spectroscopy (IR) : Identify key functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile byproducts, as applied to ester analysis in aroma studies .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 210–260 nm .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanism underlying the formation of this compound under varying catalytic conditions?
Methodological Answer:
- Isotopic Labeling : Introduce deuterated reagents (e.g., DMF-d₇) to trace proton transfer steps and identify rate-limiting stages .
- Kinetic Studies : Monitor reaction rates via in situ FT-IR or NMR under different temperatures and catalyst loads (e.g., NaH vs. KOtBu) to infer mechanistic pathways .
- Computational Modeling : Perform density functional theory (DFT) calculations to map energy barriers for intermediate formation, leveraging data from fluorophenyl-containing analogs .
Q. What computational strategies can predict the physicochemical properties or reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters in polar aprotic solvents (e.g., DMF) by simulating intermolecular interactions .
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to calculate dipole moments, Fukui indices (for electrophilic/nucleophilic sites), and frontier molecular orbitals .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with bioactivity or stability using datasets from fluorinated esters .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., Ethyl 4-chloro-2-fluorophenylacetate) to identify systematic shifts caused by substituent effects .
- Variable Control : Replicate synthesis under standardized conditions (e.g., solvent purity ≥97%, as specified in reagent catalogs ) to minimize batch-to-batch variability.
- Collaborative Studies : Share raw spectral data via platforms like NMRShiftDB to crowdsource assignments and validate peak interpretations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
